An In-depth Technical Guide to the Chemical Structure and Synthesis of Crisaborole-d4
An In-depth Technical Guide to the Chemical Structure and Synthesis of Crisaborole-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Crisaborole-d4, a deuterated analog of the phosphodiesterase 4 (PDE4) inhibitor Crisaborole. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Structure and Properties
Crisaborole-d4 is the isotopically labeled version of Crisaborole, where four hydrogen atoms on the 4-cyanophenyl ring are replaced with deuterium. This labeling is particularly useful in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.
The chemical structure of Crisaborole-d4 is 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4. The key structural features include a benzoxaborole core and a deuterated 4-cyanophenoxy side chain.
Table 1: Physicochemical Properties of Crisaborole-d4
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆D₄BNO₃ | [3][4] |
| Molecular Weight | 255.1 g/mol | [4] |
| IUPAC Name | 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4 | [5] |
| Appearance | White to Off-White Solid | [6] |
Synthesis of Crisaborole-d4
The synthesis of Crisaborole-d4 can be achieved through a multi-step process. A plausible and efficient synthetic route involves the preparation of two key intermediates: 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol and 4-fluorobenzonitrile-d4, followed by a nucleophilic aromatic substitution reaction (Williamson ether synthesis).
Synthesis of 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (Intermediate 1)
A detailed experimental protocol for a similar, fluorinated analog, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, provides a strong basis for the synthesis of the required non-fluorinated intermediate. The synthesis starts from 2-bromo-5-hydroxybenzaldehyde.
Experimental Protocol:
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Protection of the aldehyde: 2-Bromo-5-hydroxybenzaldehyde is reacted with trimethyl orthoformate in methanol with a catalytic amount of sulfuric acid to protect the aldehyde group as a dimethyl acetal.
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Lithiation and Borylation: The resulting acetal is treated with n-butyllithium at low temperature (-78 °C) in diethyl ether to perform a lithium-halogen exchange. This is followed by the addition of a trialkyl borate, such as trimethyl borate, to introduce the boronic ester functionality.
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Deprotection and Cyclization: Acidic workup with hydrochloric acid removes the acetal protecting group and facilitates the cyclization to form the 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol.
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Purification: The crude product is purified by recrystallization from water.
Synthesis of 4-Fluorobenzonitrile-d4 (Intermediate 2)
The deuterated intermediate can be synthesized from commercially available deuterated precursors. A common method for the synthesis of cyanophenols involves the dehydration of the corresponding aldoxime.
Experimental Protocol:
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Oxime formation: p-Hydroxybenzaldehyde can be reacted with hydroxylamine hydrochloride to form p-hydroxybenzaldehyde oxime.
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Dehydration: The resulting oxime is then dehydrated to the corresponding nitrile, 4-cyanophenol, using a dehydrating agent such as acetic anhydride.
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Deuteration: While direct deuteration of 4-cyanophenol is possible, a more efficient route for high isotopic enrichment would involve starting from a deuterated precursor. 4-Fluorobenzonitrile can be synthesized and subsequently deuterated, or a synthesis can be devised from deuterated benzene. A common industrial synthesis of 4-cyanophenol involves the ammoxidation of p-cresol. A deuterated version of this process could be employed. Alternatively, 4-bromophenol can be reacted with copper(I) cyanide.
Final Synthesis of Crisaborole-d4 via Williamson Ether Synthesis
The final step involves the coupling of the two key intermediates.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol (1.0 eq) and 4-fluorobenzonitrile-d4 (1.1 eq) are dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Base Addition: A suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture.
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Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
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Purification: The crude Crisaborole-d4 is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white to off-white solid.
Table 2: Summary of a Representative Synthesis Protocol for Crisaborole-d4
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol, 4-fluorobenzonitrile-d4 | K₂CO₃ | DMF | 100 | 18 | ~70-80* |
*Yield is an estimate based on analogous non-deuterated reactions reported in the literature.
Mechanism of Action and Signaling Pathway
Crisaborole is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. This leads to the downstream modulation of various signaling pathways, ultimately resulting in the suppression of pro-inflammatory cytokine production.
Caption: Crisaborole inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.
Experimental Workflow: PDE4 Inhibition Assay
The inhibitory activity of Crisaborole-d4 against PDE4 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the conversion of a fluorescently labeled cAMP substrate to AMP.
Caption: A typical workflow for determining the IC50 of Crisaborole-d4 against the PDE4 enzyme.
Analytical Characterization
The identity and purity of synthesized Crisaborole-d4 should be confirmed using a combination of analytical techniques.
Table 3: Analytical Methods for Crisaborole-d4 Characterization
| Technique | Expected Results |
| ¹H NMR | Absence of signals corresponding to the aromatic protons on the 4-cyanophenyl ring. Presence of signals for the benzoxaborole core protons. |
| ²H NMR | Presence of a signal corresponding to the deuterium atoms on the 4-cyanophenyl ring. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the Crisaborole-d4 structure. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of Crisaborole-d4 (e.g., [M-H]⁻ at m/z 254.1). Tandem MS (MS/MS) can be used to confirm the fragmentation pattern. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Quantitative Analysis:
Crisaborole-d4 is primarily used as an internal standard for the quantification of Crisaborole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The multiple reaction monitoring (MRM) transitions for Crisaborole and Crisaborole-d4 are monitored.
Table 4: Representative Mass Spectrometry Parameters for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Crisaborole | 250.1 | 117.9 |
| Crisaborole-d4 | 254.1 | 122.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
This technical guide provides a foundational understanding of the chemical structure and a viable synthetic pathway for Crisaborole-d4. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions.
References
- 1. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
